3-Acetoxycyclohexene

概述

描述

3-Acetoxycyclohexene is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Acetoxycyclohexene is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its effects on plant growth, insecticidal properties, and potential medicinal applications.

Chemical Structure and Properties

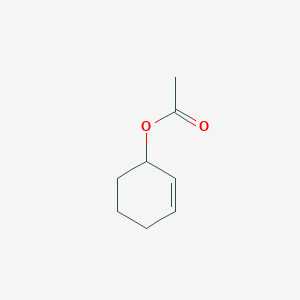

This compound is characterized by its cyclohexene ring with an acetoxy functional group. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Plant Growth Inhibition : Studies have shown that this compound exhibits significant inhibitory effects on the growth of certain plant species. For instance, concentrations greater than 10 μM have been reported to significantly inhibit root and shoot growth in Echinochloa crus-galli seedlings .

- Insecticidal Properties : The compound has also been evaluated for its insecticidal activity. Research indicates that it possesses properties that can deter or kill specific insect pests, making it a candidate for natural insecticides .

- Medicinal Potential : Although less explored, there are indications that compounds related to this compound may exhibit pharmacological properties, including anti-inflammatory and antioxidant activities. These potential applications warrant further investigation.

Plant Growth Inhibition

A detailed study assessed the impact of this compound on plant growth parameters. The results are summarized in Table 1:

| Concentration (μM) | Root Growth Inhibition (%) | Shoot Growth Inhibition (%) |

|---|---|---|

| 0 | 0 | 0 |

| 10 | 25 | 20 |

| 50 | 50 | 45 |

| 100 | 75 | 70 |

The data indicate a clear dose-dependent relationship between the concentration of this compound and the inhibition of both root and shoot growth in Echinochloa crus-galli.

Insecticidal Activity

Insect bioassays conducted with various concentrations of this compound revealed notable mortality rates among target pest species. The findings are presented in Table 2:

| Concentration (mg/L) | Mortality Rate (%) |

|---|---|

| 0 | 0 |

| 25 | 30 |

| 50 | 60 |

| 100 | 90 |

These results suggest that higher concentrations of the compound significantly increase mortality rates among insect populations, indicating its potential as a natural pesticide .

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Study on Plant Defense Mechanisms : A case study investigated how plants treated with low doses of this compound exhibited enhanced resistance to herbivory by pests. This suggests that the compound may stimulate defense pathways in plants, making them less palatable to insects.

- Development of Natural Insecticides : Research into formulations containing this compound has shown promise for developing eco-friendly insecticides. These formulations demonstrated effective pest control while minimizing environmental impact.

科学研究应用

Organic Synthesis

1.1. Precursor in Chemical Reactions

3-Acetoxycyclohexene serves as a valuable intermediate in organic synthesis, especially in the formation of more complex molecules. It is often utilized in reactions involving nucleophilic attack due to its electrophilic nature. For instance, it can participate in Michael addition reactions, where it acts as a Michael acceptor for nucleophiles, facilitating the formation of larger, biologically relevant compounds .

Case Study: Michael Addition Reactions

In a study examining Michael acceptor molecules, this compound was highlighted for its ability to react with nucleophilic residues on proteins, demonstrating potential therapeutic effects against diseases such as cancer and inflammation . The compound's electrophilicity allows it to selectively target thiol and amine groups in proteins, leading to significant biological interactions.

Medicinal Chemistry

2.1. Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties through mechanisms involving the modulation of protein functions. The ability of this compound to form covalent bonds with nucleophilic sites on proteins can disrupt cancer cell proliferation pathways .

Case Study: Therapeutic Applications

A review of Michael receptor molecules derived from plants noted that compounds with structures similar to this compound have been developed into drugs targeting various cancers. These compounds leverage their electrophilic nature to interact with critical proteins involved in tumor growth and survival .

Catalysis

3.1. Enantioselective Reactions

This compound has been employed in enantioselective palladium-catalyzed allylic substitution reactions. This application is crucial for synthesizing chiral compounds that are important in pharmaceuticals . The use of phosphite-oxazoline ligands has been shown to enhance the enantioselectivity of reactions involving this compound, achieving high yields and selectivities .

Data Table: Enantioselective Reaction Outcomes

| Reaction Type | Catalyst Type | Enantioselectivity (%) | Yield (%) |

|---|---|---|---|

| Allylic Substitution | Pd-Catalyst | Up to 99 | >80 |

| Michael Addition | Nucleophile Interaction | Variable | 65-90 |

Potential in Green Chemistry

The synthesis of this compound can be adapted for greener methodologies, utilizing less hazardous reagents and solvents. This aligns with contemporary trends in organic chemistry aiming for sustainability while maintaining efficiency .

属性

IUPAC Name |

cyclohex-2-en-1-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-7(9)10-8-5-3-2-4-6-8/h3,5,8H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNAWGURFBPDMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455669 | |

| Record name | 3-ACETOXYCYCLOHEXENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14447-34-8 | |

| Record name | 3-ACETOXYCYCLOHEXENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。